molecular formula C10H6FN3S B7900457 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Cat. No.: B7900457
M. Wt: 219.24 g/mol
InChI Key: BYCWHBXYLJAAEH-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with malononitrile in the presence of a base to yield the desired thiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-1,3-thiazole-5-carbonitrile
  • 2-Amino-4-(4-bromophenyl)-1,3-thiazole-5-carbonitrile
  • 2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carbonitrile

Uniqueness

Compared to its analogs, 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability. These characteristics make it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWHBXYLJAAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzoylacetonitrile (50 g, 306 mmol, 1 eq.) in EtOH (600 mL) was added pyridine (24.7 mL, 306 mmol, 1 eq.). The resulting mixture was stirred at 70° C. for 15 min then cooled to r.t. A previously stirred suspension of thiourea (46.7 g, 613 mmol, 2 eq.) and iodine (77.8 g, 306 mmol, 1 eq.) in EtOH (300 mL) was then slowly added. After 1 h at r.t. a cold 1 M Na2S2O3 solution (360 mL) was added under stirring. The resulting precipitate was filtered, washed with water, and finally dried under vacuo to afford 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
24.7 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
77.8 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Na2S2O3
Quantity
360 mL
Type
reactant
Reaction Step Three

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